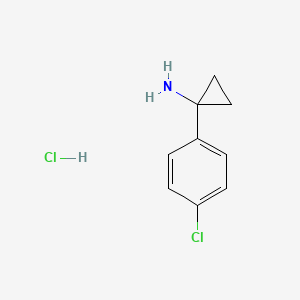

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

Descripción

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride (CAS: 72934-36-2) is a cyclopropane-containing amine derivative with a para-chlorophenyl substituent. Its molecular formula is C₉H₁₁Cl₂N, and it has a molecular weight of 220.1 g/mol . The compound is synthesized as a hydrochloride salt to enhance stability and solubility. It serves as a key intermediate in pharmaceuticals, agrochemicals, and organic synthesis . The cyclopropane ring introduces structural rigidity, which can influence conformational locking in biological targets .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTQBRJXTQDWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639861 | |

| Record name | 1-(4-Chlorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009102-44-6 | |

| Record name | 1-(4-Chlorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclopropanation of 4-Chlorophenyl Derivatives

A common and direct approach to synthesize 1-(4-chlorophenyl)cyclopropanamine involves the cyclopropanation of 4-chlorophenyl precursors, such as 4-chlorobenzyl chloride or 4-chlorophenylamine derivatives. This method typically uses cyclopropanating agents like diazomethane or related carbene precursors under inert atmosphere conditions to avoid side reactions. The reaction affords the cyclopropyl ring fused to the 4-chlorophenyl moiety, which is then converted into the amine hydrochloride salt for stability and solubility enhancement.

Synthesis via 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone Intermediate

An alternative, more industrially viable route involves the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone as a key intermediate, which can be subsequently transformed into the target amine. The process includes:

Homer-Wadsworth-Emmons Reaction: Starting from α-alkoxy p-chlorobenzyl phosphonate and cyclopropylmethyl ketone, a base-catalyzed Homer-Wadsworth-Emmons reaction produces an alkoxypropylene derivative intermediate.

Hydrolysis under Acidic Conditions: The alkoxypropylene derivative undergoes hydrolysis in the presence of acids such as hydrochloric acid, sulfuric acid, or acetic acid, preferably hydrochloric acid, in aqueous or mixed aqueous-organic solvents (e.g., methanol, ethanol, tetrahydrofuran) at temperatures between 20°C and 40°C for several hours to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

Conversion to Cyclopropanamine: The ketone intermediate is then converted to the cyclopropanamine structure, often through reductive amination or other amine-introducing reactions, followed by formation of the hydrochloride salt to enhance stability.

This method is noted for its safety, simplicity, and suitability for large-scale synthesis, with reported yields exceeding 90% for intermediate steps.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature | Time | Solvents | Notes |

|---|---|---|---|---|---|

| Homer-Wadsworth-Emmons reaction | α-Alkoxy p-chlorobenzyl phosphonate, cyclopropylmethyl ketone, strong base (e.g., sodium amide, sodium t-butoxide) | 0°C to 40°C | 2-8 hours | Polar aprotic solvents (THF, DMF, DMSO) or mixtures with toluene/dichloromethane | Base choice critical for yield; sodium amide or t-butoxides preferred |

| Hydrolysis of alkoxypropylene derivative | Acidic hydrolysis with HCl, H2SO4, AcOH, or H3PO4 | 20°C to 40°C | 3-10 hours | Water or water-organic solvent mixtures (methanol, ethanol, THF) | Hydrochloric acid preferred for optimal yield |

| Conversion to amine | Reductive amination or amination reagents (e.g., lithium aluminum hydride, catalytic hydrogenation) | Ambient to mild heat | Variable | Anhydrous ether or suitable solvents | Followed by salt formation with HCl to obtain hydrochloride salt |

Purification and Final Product Formation

The crude product from synthesis is typically purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography using n-hexane/dichloromethane mixtures). The final product is isolated as the hydrochloride salt, which is a white crystalline solid stable at room temperature and soluble in water.

Summary Table of Preparation Methods

| Preparation Method | Key Intermediate(s) | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Cyclopropanation of 4-chlorophenyl derivatives | None (direct) | Diazomethane or carbene source, inert atmosphere | Moderate to high | Simple, direct route | Handling of diazomethane hazardous |

| Homer-Wadsworth-Emmons + Hydrolysis route | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | α-Alkoxy p-chlorobenzyl phosphonate, strong base, acid hydrolysis | >90% for intermediates | Scalable, safe, economically feasible | Multi-step, requires careful control |

| Asymmetric reduction (for chiral forms) | Ketone precursors | CBS catalyst, borane reagents | High enantioselectivity | Enantiomerically pure products | More complex, costly catalysts |

Research Findings and Notes

The hydrolysis step under acidic conditions is critical for converting the alkoxypropylene intermediate to the ketone, with hydrochloric acid providing the best balance of yield and reaction time.

The choice of base in the Homer-Wadsworth-Emmons reaction significantly influences the reaction efficiency. Sodium amide and potassium t-butoxide are preferred bases due to their strong basicity and compatibility with the substrates.

The final hydrochloride salt form enhances the compound’s stability and aqueous solubility, which is important for downstream applications and storage.

Industrial methods emphasize process safety, scalability, and cost-effectiveness, favoring the multi-step approach via ketone intermediates over direct cyclopropanation with hazardous reagents.

Although direct experimental data on the asymmetric synthesis of this compound is limited, analogous methods for related cyclopropylamines suggest potential for enantioselective preparation if required.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted cyclopropanamines.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a variety of biological activities, which are crucial for its applications in pharmacology:

- Antimicrobial Activity : Research indicates that derivatives of cyclopropanamines can inhibit methicillin-resistant Staphylococcus aureus (MRSA), making them potential candidates for developing new antibiotics .

- Psychoactive Properties : As a psychoactive substance, 1-(4-Chlorophenyl)cyclopropanamine has been studied for its effects on neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests it may influence serotonin receptors, which could be relevant for mood disorders .

- Anti-inflammatory Effects : Some studies have suggested that cyclopropanamine derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

Therapeutic Potential

The therapeutic applications of 1-(4-Chlorophenyl)cyclopropanamine hydrochloride are under investigation in several areas:

- Neurological Disorders : Given its potential psychoactive effects, research is being conducted to evaluate its efficacy in treating conditions such as depression and anxiety. The compound's ability to modulate neurotransmitter systems may provide a pathway for developing novel antidepressants .

- Cancer Treatment : Preliminary studies indicate that certain cyclopropanamine derivatives could possess anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

- Pest Control : The compound's structural characteristics make it a candidate for agrochemical applications, particularly as an insecticide or pesticide. Its effectiveness against specific pests could be explored further in agricultural settings .

Case Studies and Research Findings

Several case studies highlight the applications and efficacy of this compound:

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Methoxyphenyl)cyclopropanamine Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO

- Molecular Weight : 199.68 g/mol

- Key Differences : The methoxy (-OCH₃) group is electron-donating, increasing solubility in polar solvents compared to the electron-withdrawing chloro (-Cl) group. This substitution may reduce lipophilicity and alter receptor binding kinetics .

1-(2,4-Dichlorophenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₉H₁₀Cl₃N

- Molecular Weight : 238.54 g/mol

- The ortho-substitution may sterically hinder interactions with planar binding sites .

1-(4-Bromophenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₉H₁₁BrClN

- Molecular Weight : 248.55 g/mol

- Key Differences : Bromine’s larger atomic radius compared to chlorine increases van der Waals interactions, possibly enhancing binding affinity to hydrophobic pockets. However, brominated compounds may exhibit slower metabolic clearance due to stronger carbon-halogen bonds .

Positional Isomerism: Para vs. Meta Chloro Substitution

1-(3-Chlorophenyl)cyclopropanamine Hydrochloride

Halogen Replacement: Fluorine vs. Chlorine

1-(2,4-Difluorophenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₉H₁₀F₂ClN

- Molecular Weight : 209.64 g/mol

- Key Differences : Fluorine’s high electronegativity and smaller size result in stronger dipole interactions but lower lipophilicity compared to chlorine. This may enhance metabolic stability while reducing blood-brain barrier penetration .

Cyclopropane vs. Larger Ring Systems

Sibutramine Hydrochloride

- Structure : Contains a cyclobutane ring instead of cyclopropane.

- Pharmacology: Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for obesity.

- Key Differences: The cyclopropane in 1-(4-Chlorophenyl)cyclopropanamine may confer greater rigidity, affecting its binding to targets like monoamine transporters .

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Compounds

*Predicted using fragment-based methods.

Key Research Findings

- Electronic Effects : Chlorine’s electron-withdrawing nature enhances binding to receptors requiring electron-deficient aromatic systems, such as dopamine D₂ receptors .

- Metabolic Stability: Cyclopropane rings are susceptible to oxidative metabolism, but halogenation (Cl, Br) slows hepatic clearance compared to non-halogenated analogs .

- Stereochemical Impact : Para-substituted derivatives generally show higher biological activity than meta- or ortho-isomers due to optimal spatial alignment with target proteins .

Actividad Biológica

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride, with the CAS number 1009102-44-6, is a cyclopropylamine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a chlorophenyl group attached to a cyclopropanamine structure, which may influence its interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

- Canonical SMILES : C1CC1(C2=CC=C(C=C2)Cl)N

These properties suggest that the compound may exhibit unique reactivity and biological interactions due to its structural features.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the chlorophenyl group may enhance binding affinity and specificity, potentially modulating enzyme activities or receptor functions.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antidepressant Activity : Research has indicated that cyclopropylamines can exhibit antidepressant-like effects in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Inhibition of Enzymatic Activity : Some derivatives of cyclopropylamines have been shown to inhibit enzymes such as lysine-specific demethylase (LSD1), which plays a role in gene regulation and cancer progression. This inhibition could suggest potential applications in oncology .

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to 1-(4-Chlorophenyl)cyclopropanamine may offer neuroprotective benefits, potentially through antioxidant mechanisms or by reducing neuroinflammation.

Toxicology and Safety Profile

While specific toxicological data on this compound is limited, general safety assessments indicate potential for skin and eye irritation. Further investigation into chronic exposure effects is necessary .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of various cyclopropylamines, including derivatives similar to 1-(4-Chlorophenyl)cyclopropanamine. Results indicated significant reductions in depression-like behaviors in rodent models, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Cancer Research

In another study focusing on cancer therapeutics, researchers explored the inhibition of LSD1 by cyclopropylamines. The findings demonstrated that certain derivatives could effectively reduce tumor growth in vitro and in vivo by modulating epigenetic regulation mechanisms .

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Significant reduction in depression-like behaviors; increased neurotransmitter levels |

| Study 2 | Cancer Therapeutics | Effective LSD1 inhibition; reduced tumor growth in models |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride, and how are they experimentally determined?

- Methodological Answer : Key properties include melting point (mp), molecular weight, and structural stability. For example, related cyclopropane derivatives (e.g., 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile) exhibit mp ranges of 50–52°C . Characterization techniques:

- Melting Point : Differential Scanning Calorimetry (DSC).

- Molecular Weight : Mass Spectrometry (MS) or elemental analysis.

- Structural Confirmation : NMR (¹H/¹³C) and FT-IR to verify cyclopropane ring integrity and amine hydrochloride formation.

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow protocols for hygroscopic and reactive amine hydrochlorides:

- Storage : Desiccated at –20°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and adhere to institutional Chemical Hygiene Plans .

Q. What analytical methods are recommended for purity assessment?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC/GC-MS : Quantify purity (>98%) and detect trace impurities (e.g., residual solvents).

- Titration : Acid-base titration for amine hydrochloride quantification.

- Reference Standards : Use structurally similar impurities (e.g., chlorophenyl derivatives) as controls .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict cyclopropanation pathways and transition states.

- Condition Screening : Machine learning models trained on reaction databases (e.g., PubChem) to identify optimal catalysts, solvents, and temperatures .

- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in reaction yield data under varying conditions?

- Methodological Answer : Apply Design of Experiments (DoE) and statistical analysis:

- Factorial Design : Test interactions between variables (e.g., temperature, stoichiometry).

- ANOVA : Identify significant factors affecting yield. For example, a study on cyclopropane derivatives found solvent polarity and catalyst loading as critical variables .

- Validation : Replicate experiments under controlled conditions to isolate confounding factors.

Q. How can impurity profiles inform synthetic route optimization?

- Methodological Answer :

- Impurity Mapping : Use LC-MS/MS to identify by-products (e.g., dehalogenated or ring-opened derivatives).

- Root-Cause Analysis : Trace impurities to specific reaction steps (e.g., incomplete cyclopropanation or HCl salt formation).

- Mitigation : Adjust reaction time, pH, or purification methods (e.g., recrystallization vs. column chromatography) .

Q. What advanced techniques validate the compound’s biological or catalytic activity?

- Methodological Answer :

- Enzyme Assays : Test inhibition/activation against target receptors (e.g., amine-sensitive GPCRs).

- Kinetic Studies : Monitor reaction rates in catalytic applications (e.g., asymmetric synthesis).

- Comparative Analysis : Benchmark against analogs (e.g., 1-(4-Bromophenyl)cyclopropanamine Hydrochloride) to assess structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.